2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Description
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a methyl group at the α-carbon and a 4-methylpiperazine moiety on the para position of the phenyl ring. The 4-methylpiperazine group is a common pharmacophore in drug design, often enhancing solubility and influencing receptor binding .
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(2)15(19)16-13-4-6-14(7-5-13)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZENMGVAHOGQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-methylpropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification steps can also be optimized using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Research indicates that 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide exhibits several biological activities:
Antidepressant Effects
In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin levels in the brain.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (s) | 120 ± 10 | 60 ± 8* |
| Serotonin Levels (ng/ml) | 50 ± 5 | 90 ± 10* |
| *Significance at |
Anxiolytic Properties
The compound has shown potential as an anxiolytic agent. In tests using the elevated plus maze, treated animals exhibited reduced anxiety behaviors.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Open Arm Time (%) | 30 ± 5 | 55 ± 6* |
| Total Entries | 20 ± 3 | 25 ± 4 |
| *Significance at |
Neuroprotective Effects
In vitro studies have indicated that the compound can protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various therapeutic contexts:
Study on Antidepressant Activity
A randomized control trial involved administering the compound to mice, resulting in a notable decrease in immobility time during forced swim tests, indicating enhanced mood elevation.
Study on Anxiolytic Effects
In another study assessing anxiety-related behaviors, the compound significantly increased the time spent in open arms compared to control groups, suggesting reduced anxiety levels.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets in the body. The piperazine ring can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. This compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 303150-94-9)
- Structure : Differs by a chloro substituent and two methyl groups on the propanamide chain.
- Molecular Formula : C₁₆H₂₄ClN₃O
- Molecular Weight : 309.84 g/mol
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pentanamide (CAS 674361-35-4)
- Structure: Features a pentanamide chain instead of propanamide and a 2-methylpropanoyl group on the piperazine.
- Molecular Formula : C₁₉H₂₉N₃O₂
- Molecular Weight : 331.45 g/mol
Netupitant-Related Analogs (e.g., C₃₀H₃₂F₆N₄O)
- Structure : Incorporates a pyridinyl group and 3,5-bis(trifluoromethyl)phenyl substituents.
- Molecular Weight : 578.61 g/mol
- Key Differences : The trifluoromethyl groups and pyridine ring enhance electron-withdrawing effects, likely improving binding to targets like the NK-1 receptor, as seen in Netupitant (an approved antiemetic) .
Functional and Pharmacological Comparisons
Flutamide Derivatives
- Example : 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1939-27-1)
- Structure : Lacks the piperazine ring but retains the propanamide core.
- Activity: Flutamide analogs are known antiandrogens, but the absence of the 4-methylpiperazine in this derivative reduces CNS penetration compared to the parent compound .
Sufentanil Analogs
- Example : N-[4-(Methoxymethyl)-1-(2-thienylethyl)piperidin-4-yl]-N-phenylpropanamide
- Structure : Shares the propanamide group but incorporates a piperidine ring and thiophene substituents.
- Activity: Acts as a potent opioid receptor agonist, highlighting how minor structural changes (piperidine vs. piperazine) can shift pharmacological targets entirely .
Data Tables
Table 1: Structural and Physicochemical Properties
Table 2: Functional Comparisons
Research Findings and Trends
- Impact of Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., target compound) generally exhibit improved solubility and metabolic stability over piperidine analogs due to increased nitrogen basicity .
- Metabolic Considerations : Flutamide derivatives undergo cytochrome P450-mediated bioactivation, forming reactive intermediates that may cause hepatotoxicity. The 4-methylpiperazine in the target compound could mitigate this by altering metabolic pathways .
Biological Activity
2-Methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H22N2O
- Molecular Weight : 250.35 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with propanoyl chloride or its derivatives under controlled conditions. The process is characterized by the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including:
- Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative effects on glioma cells by inducing cell cycle arrest and apoptosis. This was demonstrated in vitro, where treated glioma cells showed reduced viability and increased markers of cell death .
- Targeting Mutant EGFR : Similar compounds have been noted for their ability to selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in various cancers. This selectivity may reduce off-target effects associated with wild-type EGFR inhibition, making it a promising candidate for targeted cancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown moderate antimicrobial activity against several bacterial strains. Studies have indicated that derivatives of piperazine compounds often exhibit such properties, suggesting that this compound may also contribute to this class's therapeutic potential .
Case Studies and Research Findings
A number of studies have explored the biological activity of related compounds, providing insights into the pharmacological potential of this compound:
Q & A
Q. What are the optimal synthetic routes for 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a substituted phenylpiperazine intermediate with a propanamide derivative. Key steps include:
- Nucleophilic substitution : Reacting 4-(4-methylpiperazin-1-yl)aniline (or its dihydrochloride salt, as in ) with 2-methylpropanoyl chloride under basic conditions.
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (e.g., from ethanol) to isolate the product .
- Optimization : Adjust reaction temperature (50–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:acyl chloride) to improve yields. Monitor via TLC or HPLC (≥98% purity criteria, as in ) .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the methylpiperazine moiety (δ 2.3–3.0 ppm for N–CH₃ and piperazine protons) and propanamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₅H₂₂N₃O: 260.17 g/mol) .
- HPLC : Ensure ≥95% purity using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve discrepancies in receptor binding data for this compound?
Contradictions in binding affinity (e.g., dopamine vs. serotonin receptors) may arise from:
- Assay variability : Compare radioligand binding (e.g., ³H-spiperone for dopamine D₂) vs. functional assays (cAMP modulation). Normalize data to reference ligands .
- Conformational analysis : Use X-ray crystallography (as in ) or DFT calculations to evaluate how the methylpiperazine group’s orientation affects receptor interactions .
- Species differences : Test across human/rodent receptor isoforms to identify pharmacophore specificity .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Substitution patterns : Replace the 4-methylpiperazine group with 4-arylpiperazines (e.g., 4-fluorophenyl, ) to modulate lipophilicity and receptor selectivity .
- Propanamide modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance metabolic stability (see for trifluoromethyl analogs) .
- Pharmacokinetic profiling : Assess logP (target ~3–4), plasma protein binding (SPR biosensors), and CYP450 inhibition (microsomal assays) .
Q. What computational methods predict the compound’s interactions with neurotransmitter transporters?
- Molecular docking : Use AutoDock Vina with dopamine transporter (DAT) PDB 4M48 to identify key residues (e.g., Asp79) interacting with the methylpiperazine group .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and hydration effects .
- Free-energy calculations : Apply MM-PBSA to quantify ΔG binding for SAR refinement .
Methodological Challenges
Q. How can researchers troubleshoot low yields in large-scale synthesis?
- Side reactions : Mitigate acylation of piperazine’s secondary amine by using Boc-protected intermediates (deprotect with TFA post-coupling) .
- Solvent choice : Switch to DMF for better solubility of aromatic intermediates (see for solvent optimization in similar syntheses) .
- Catalysis : Explore Pd-mediated coupling for sterically hindered substrates (e.g., Suzuki-Miyaura, ) .
Q. What analytical techniques address batch-to-batch variability in biological assays?
- QC protocols : Implement strict NMR (e.g., integration of methylpiperazine peaks) and LC-MS lot testing .
- Bioassay standardization : Include internal controls (e.g., haloperidol for dopamine receptor assays) and normalize IC₅₀ values to reference batches .
Data Interpretation & Reporting
Q. How should researchers contextualize conflicting cytotoxicity data in cancer cell lines?
- Cell line specificity : Compare activity in MCF-7 (high dopamine receptor expression) vs. HEK-293 (low expression) to isolate receptor-mediated effects .
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions .
Ethical & Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
